

# GPR35 Agonist Signaling Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways activated by G protein-coupled receptor 35 (GPR35) agonists. It includes a summary of quantitative data for key agonists, detailed experimental protocols for assessing receptor activation, and visualizations of the core signaling cascades.

GPR35 is a Class A orphan G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, metabolic disorders, pain, and cancer.[1][2][3] Its activation by endogenous and synthetic ligands initiates a complex network of intracellular signaling events, making it a promising therapeutic target.[1][3]

#### **Core Signaling Pathways**

GPR35 activation by an agonist leads to conformational changes that facilitate the engagement of intracellular signaling partners. The receptor primarily couples to two main families of heterotrimeric G proteins: G $\alpha$ i/o and G $\alpha$ 12/13.[1][3] Additionally, GPR35 activation robustly triggers the recruitment of  $\beta$ -arrestins, which mediate both receptor desensitization and G protein-independent signaling.[2][4]

1. Gαi/o-Mediated Signaling: Upon agonist binding, GPR35 can couple to Gαi/o proteins.[3] This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] The reduction in cAMP can subsequently modulate downstream pathways, such as the MAPK/ERK pathway.[3][7]



- 2. Gα12/13-Mediated Signaling: A prominent signaling axis for GPR35 is its coupling to Gα12/13 proteins.[2][4] Activation of Gα12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[2][8] Activated RhoA is a critical regulator of various cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation.[2]
- 3.  $\beta$ -Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates docking sites for  $\beta$ -arrestins.[2] The recruitment of  $\beta$ -arrestin-2 is a key event that not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades.[2][4]  $\beta$ -arrestins can act as scaffolds, bringing together components of the MAPK cascade, such as ERK1/2, thereby facilitating their activation.[3][7]

#### 4. Downstream Effectors:

- ERK1/2 Phosphorylation: Activation of both G protein-dependent and β-arrestin-mediated pathways can converge on the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][9] This is a common readout for GPR35 activation and is involved in regulating cellular processes like proliferation and differentiation.[7]
- Calcium Mobilization: While GPR35 does not canonically couple to Gαq to directly induce calcium release, engineered cell lines co-expressing GPR35 with a promiscuous Gαq protein or a Gαq/i chimera can elicit robust intracellular calcium mobilization upon agonist stimulation.[1][10] This method is often used in high-throughput screening assays.[1] Agonist stimulation of GPR35 has also been shown to induce inositol phosphate (IP3) generation, a precursor to calcium release.[11]
- Src Kinase Activation: GPR35 signaling has been shown to involve the activation of the non-receptor tyrosine kinase Src. This can be mediated through both Gαi/o and Gα12/13 pathways.[12]

## **Quantitative Data for GPR35 Agonists**

The potency (EC50) and efficacy (Emax) of GPR35 agonists can vary significantly depending on the ligand, the species ortholog of the receptor, and the specific signaling assay used.[7][13]



The following tables summarize representative quantitative data for commonly studied GPR35 agonists.

Table 1: Agonist Potency (pEC50) in β-Arrestin-2 Recruitment Assays

Agonist	Human GPR35	ıman GPR35 Rat GPR35	
Kynurenic Acid	~4.5 ~6.0		[4]
Zaprinast	5.4 7.1		[14]
Pamoic Acid	High Potency	Low Potency	[15]
Lodoxamide	High Potency	High Potency	[16]
Cromolyn Disodium	Moderate Potency	Moderate Potency	[17]
Dicumarol	Moderate Potency	Moderate Potency	[17]
Compound 1*	High Potency	Low Potency	[13]
Amlexanox	Low Potency	High Potency	[18]

<sup>\*</sup>Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid[13] Note: "High," "Moderate," and "Low" potency are relative terms used when specific pEC50 values were not provided in the source material.

Table 2: Agonist Potency (EC50) in Various Functional Assays

Agonist	Assay	Cell Line	EC50 (nM)	Reference(s)
Compound 50**	Dynamic Mass Redistribution	HT-29	5.8	[15]

<sup>\*\*</sup>Compound 50: 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one[15]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of GPR35 agonist activity. Below are protocols for key experiments used to characterize GPR35 signaling.



#### **β-Arrestin Recruitment Assay (PathHunter® EFC-based)**

This assay measures the agonist-induced interaction between GPR35 and  $\beta$ -arrestin using enzyme fragment complementation (EFC).[2]

- a. Cell Culture and Plating:
- Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX) in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.[2]
- Harvest cells and resuspend in the appropriate cell plating reagent.
- Seed 5,000 to 10,000 cells per well into a 384-well white, solid-bottom assay plate.[13]
- Incubate the plate overnight at 37°C with 5% CO2.[2]
- b. Compound Preparation and Addition:
- Perform serial dilutions of test compounds in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).[2]
- Add 5 μL of the diluted compounds to the respective wells of the cell plate.
- For antagonist testing, pre-incubate cells with the antagonist before adding a known agonist.
- c. Signal Detection:
- Incubate the plate for 60-90 minutes at 37°C.[4]
- Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
- Add 25 μL of the detection reagent to each well.[2]
- Incubate the plate at room temperature for 60 minutes in the dark.[2]
- Measure the chemiluminescent signal using a standard plate reader.

## [35S]GTPyS Binding Assay



This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTP $\gamma$ S, to G $\alpha$  subunits upon agonist stimulation.[19][20]

- a. Membrane Preparation:
- Culture cells expressing GPR35 (e.g., CHO-GPR35) and harvest by centrifugation.
- Homogenize cells in a buffer containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Pellet the membranes by high-speed centrifugation and resuspend in an appropriate assay buffer.
- b. Assay Protocol:
- In a 96-well plate, combine cell membranes, [35S]GTPyS (final concentration ~0.1-1 nM),
  GDP (to reduce basal binding), and varying concentrations of the test agonist.[21][22]
- The assay buffer should typically contain HEPES, MgCl2, and NaCl.[21]
- Incubate the reaction mixture at 30°C for 30-60 minutes.
- Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [35S]GTPyS.[21]
- Dry the filter plate and add scintillation cocktail.
- Quantify the bound radioactivity using a scintillation counter.[23]

### **ERK1/2 Phosphorylation Assay (Western Blotting)**

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of GPR35 activation.[7]

- a. Cell Culture and Treatment:
- Seed cells (e.g., HEK293 or CHO expressing GPR35) in 6-well plates and grow to 80-90% confluency.

#### Foundational & Exploratory



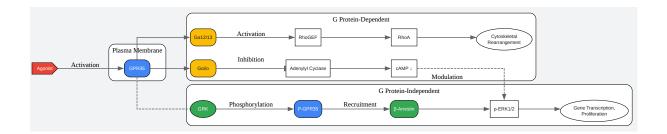


- Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation. [7][24]
- Treat the cells with various concentrations of the GPR35 agonist for 5-30 minutes at 37°C.[9]
- b. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation.[7]
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- c. SDS-PAGE and Western Blotting:
- Denature 10-20 μg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[7]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[7]
- d. Data Analysis:
- Quantify the band intensities using densitometry software.[7]
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
- Plot the normalized data against the agonist concentration to generate dose-response curves.



#### **Visualizations**

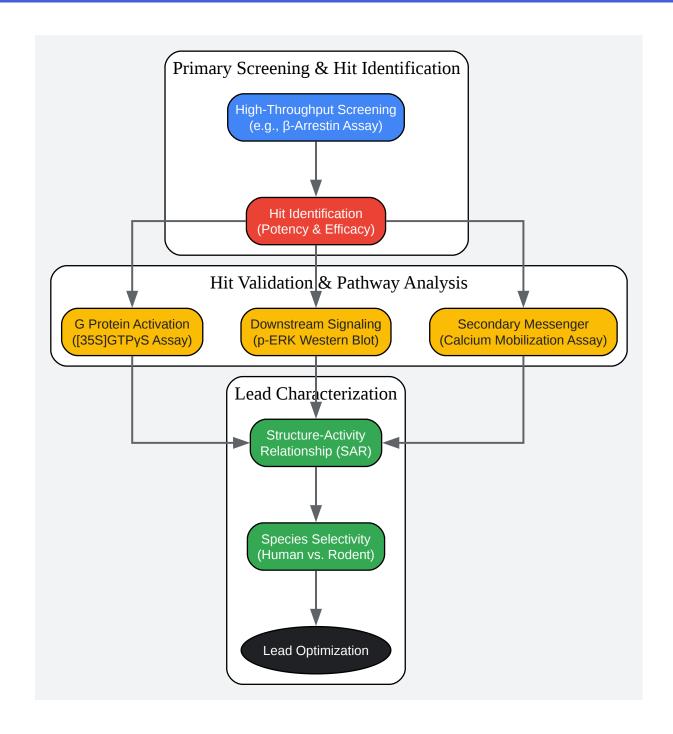
The following diagrams illustrate the key signaling pathways and a general experimental workflow for characterizing GPR35 agonists.



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Caption: GPR35 Agonist Signaling Pathways.





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Caption: Workflow for GPR35 Agonist Characterization.

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